molecular formula C9H13BN2O2 B1462909 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid CAS No. 1150114-75-2

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Cat. No.: B1462909
CAS No.: 1150114-75-2
M. Wt: 192.03 g/mol
InChI Key: XRIDMVCUHIKAFT-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O2 and a molecular weight of 192.02 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine group and a boronic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid is unique due to the presence of both a boronic acid group and a pyrrolidine-substituted pyridine ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(6-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIDMVCUHIKAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674016
Record name [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-75-2
Record name B-[6-(1-Pyrrolidinyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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